2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic compound that features a combination of aromatic, triazine, and dioxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-Dimethoxyphenyl moiety: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.
Synthesis of the triazine ring: The triazine ring can be synthesized via the cyclization of appropriate nitrile precursors.
Coupling reactions: The 3,4-Dimethoxyphenyl group can be coupled with the triazine ring using a suitable linker.
Formation of the dioxane ring: The dioxane ring can be formed through cyclization reactions involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, such compounds are of interest due to their potential anticancer properties. They may interact with DNA or proteins, leading to the inhibition of cancer cell growth.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol likely involves interaction with biological macromolecules such as DNA or proteins. The triazine ring can intercalate with DNA, disrupting its function, while the dioxane moiety may interact with proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol: Similar compounds include other triazine-based molecules and dioxane derivatives.
Unique Features: The combination of the triazine and dioxane rings in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67026-16-8 |
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Molecular Formula |
C20H26N6O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |
InChI Key |
POBJFOWZTSZNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
Origin of Product |
United States |
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